Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves complex chemical reactions, including metal-promoted tandem nitration and halogenation processes, as well as copper(II)-catalyzed domino synthesis techniques. These methods show high chemoselective and functional group compatibility, offering efficient pathways to produce derivatives with specified halogen and nitro substitutions (Yu et al., 2022); (Ge et al., 2020).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been elucidated through X-ray crystallography, revealing detailed geometrical arrangements and intermolecular interactions. For example, studies have shown that these compounds can crystallize in monoclinic space groups with specific cell parameters, highlighting the structural diversity within this chemical family (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, leading to a wide range of properties and potential applications. These reactions include base-mediated intramolecular C-arylation and the formation of Schiff bases through reactions with aldehydes, further diversifying the chemical functionality and utility of these compounds (Kisseljova et al., 2014).

Physical Properties Analysis

The physical properties, including crystalline structures and hydrogen-bonding patterns, have been extensively studied. These studies provide insight into the stability and solubility of benzenesulfonamide derivatives, which are crucial for their practical applications. For instance, the analysis of hydrogen-bonding patterns reveals how these interactions contribute to the overall stability of the crystalline structure (Subashini et al., 2007).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including their reactivity towards other compounds and their potential as inhibitors or reactants in various biological and chemical processes, have been a subject of significant research interest. Studies have explored these compounds' roles as inhibitors for different enzymes, demonstrating the versatility of their chemical properties and potential therapeutic applications (Mishra et al., 2016).

Wissenschaftliche Forschungsanwendungen

-

Anticancer and Antimicrobial Properties

- Field : Medical and Pharmaceutical Research

- Application Summary : A series of new derivatives based on sulfamethoxazole were designed and synthesized. These compounds were tested for their anticancer and antimicrobial properties .

- Methods and Procedures : The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1 H as well as 13 C NMR spectroscopy .

- Results : Hydrazone 16b demonstrated convincing anticancer effect against all tested cell cultures such as human prostate carcinoma PPC-1 and human kidney carcinoma CaKi-1 cell lines, and human fibroblasts HF. The most promising compound 16b showed higher activity against CaKi-1 cell line than the anticancer drugs axitinib and pazopanib used to treat renal cancer. Also, it was more active in the PPC-1 cell line compared to the approved PARP inhibitor Olaparib. Hydrazone 16b was also found to possess good antimicrobial properties against gram-positive bacteria strains of Staphylococcus aureus, Staphylococcus epidermidis, as well as Bacillus cereus .

-

Water Treatment

- Field : Environmental Science

- Application Summary : Sulfamethoxazole is a kind of sulfa antibiotics that are most widely used and have been found in municipal sewage treatment plants, hospital effluents, surface water, and even drinking water .

- Methods and Procedures : Advanced oxidation processes (AOPs) have been used for the degradation of refractory organic pollutants in water .

- Results : The study suggests that AOPs could be an effective method for the degradation of Sulfamethoxazole in water treatment .

-

Combination Therapy with Trimethoprim

- Field : Medical and Pharmaceutical Research

- Application Summary : Sulfamethoxazole is often given in combination with trimethoprim, a drug that inhibits a sequential step in bacterial folic acid synthesis . This combination is used to treat a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .

- Methods and Procedures : The combination of these two drugs works synergistically to block two consecutive steps in the biosynthesis of nucleic acids and proteins which are necessary for bacterial growth and division .

- Results : The combination therapy helps to slow the development of bacterial resistance .

-

Leaching from Manure-Amended Soil

- Field : Environmental Science

- Application Summary : Sulfamethoxazole has been found in municipal sewage treatment plants, hospital effluents, surface water, and even drinking water . It’s a concern for environmental contamination.

- Methods and Procedures : Studies have been conducted to understand the leaching behavior of Sulfamethoxazole from manure-amended soil .

- Results : The results of these studies can help in developing strategies for managing antibiotic contamination in the environment .

-

HPLC Analysis

- Field : Analytical Chemistry

- Application Summary : Sulfamethoxazole can be analyzed using High-Performance Liquid Chromatography (HPLC) methods .

- Methods and Procedures : HPLC is a type of column chromatography used in biochemistry and analytical chemistry to separate, identify, and quantify each component in a mixture .

- Results : The HPLC method allows for the effective analysis of Sulfamethoxazole and its combination with other drugs like Trimethoprim .

Safety And Hazards

The safety data sheet for Sulfamethoxazole, a compound similar to “Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro-”, indicates that it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Eigenschaften

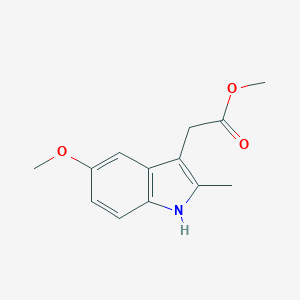

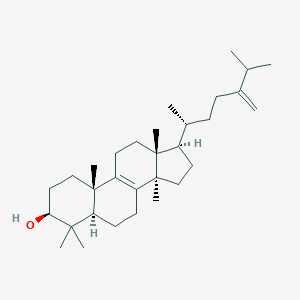

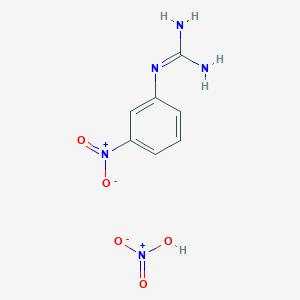

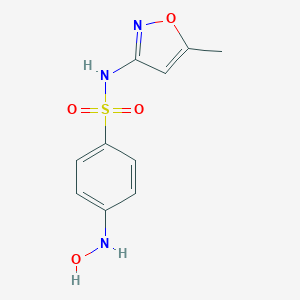

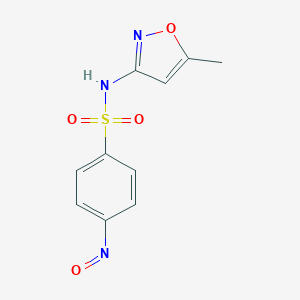

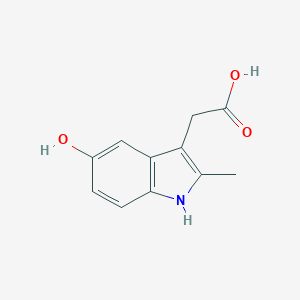

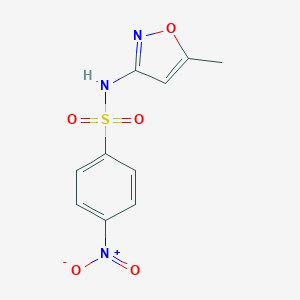

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O5S/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJLDAHBWWMCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352058 | |

| Record name | benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- | |

CAS RN |

29699-89-6 | |

| Record name | 4-Nitro-sulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29699-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-sulfamethoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029699896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-SULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUX9Z8AS99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.